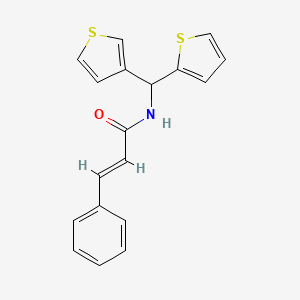

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NOS2/c20-17(9-8-14-5-2-1-3-6-14)19-18(15-10-12-21-13-15)16-7-4-11-22-16/h1-13,18H,(H,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZAOUGLAPHIK-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide typically involves the following steps:

Formation of the Thiophene Derivatives: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling with Cinnamamide: The thiophene derivatives are then coupled with cinnamamide through a series of reactions, including nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide undergoes several types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cinnamamide moiety to its corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its unique chemical structure, which includes thiophene and cinnamamide moieties. The following sections detail its specific applications.

Antimicrobial Activity

Research indicates that N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide demonstrates potent antimicrobial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC) Values : Studies have shown that the compound is effective against both gram-positive and gram-negative bacteria. For instance, it has been reported to have an MIC of 16 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and 32 µg/mL against Candida albicans .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Candida albicans | 32 |

| Escherichia coli | 64 |

This suggests a promising application in treating infections caused by resistant bacterial strains.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Mechanisms of Action : The compound has been shown to modulate the Nrf2/ARE pathway, crucial for cellular antioxidant defense, thereby enhancing the sensitivity of cancer cells to oxidative stress .

In vitro studies have demonstrated significant reductions in cell viability across various cancer cell lines, with notable effects observed in HepG2 liver cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various therapeutic contexts:

In Vitro Antimicrobial Studies

A series of cinnamamide derivatives, including this compound, were synthesized and tested against multiple bacterial strains. Modifications at the thiophene positions significantly impacted their antimicrobial potency, suggesting that this compound could exhibit enhanced activity compared to simpler derivatives .

Cancer Cell Line Studies

Research involving related compounds demonstrated a dose-dependent inhibition of cell viability in cancer cell lines, with mechanisms involving the suppression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This indicates potential anti-inflammatory properties alongside anticancer effects .

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The cinnamamide moiety may also contribute to its biological activity by interacting with receptors or other proteins.

Comparison with Similar Compounds

Key Observations :

- Stereoelectronic Tuning : The cinnamamide’s E-configuration (vs. acetamide or benzamide derivatives) introduces rigidity, which may influence binding affinity in enzyme inhibition .

Physicochemical Properties

| Property | N-(Thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide | N-(Thiazol-2-yl)cinnamamide | N-(3-Cyanothiophen-2-yl)acetamide |

|---|---|---|---|

| Solubility | Low (predicted, due to aromaticity) | Moderate (polar thiazole) | Low (cyano hydrophobicity) |

| Melting Point | >200°C (estimated) | 180–185°C | 160–165°C |

| LogP | ~3.5 (calculated) | 2.8 | 2.1 |

Spectroscopic Signatures :

- IR: C=O stretch at ~1680 cm$ ^{-1} $, thiophene C–S at ~700 cm$ ^{-1} $ (cf. 2220 cm$ ^{-1} $ for cyano in ).

- $ ^1\text{H} $ NMR : Thiophene protons at δ 6.8–7.5; cinnamamide CH=CH at δ 6.2–7.9 ($ J = 15.6–15.8 \, \text{Hz} $) .

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines thiophene rings with a cinnamamide moiety. This structural arrangement is significant as thiophene-based compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The precise biological targets and mechanisms of action for this compound are not fully elucidated. However, based on the structural similarities with other thiophene derivatives, it is hypothesized that this compound may interact with various biological targets through:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Potential interactions with receptors that regulate cellular signaling pathways.

These interactions may lead to modulation of key biochemical pathways associated with cell growth and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 | 9 | Inhibits tubulin polymerization |

| 1,3,4-Thiadiazole Derivatives | A549 | 0.28 - 0.52 | Antiproliferative |

The exact IC50 values for this compound remain to be determined through ongoing studies.

Antimicrobial Activity

Thiophene derivatives have also been reported to exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria. This activity could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the anticancer potential of various thiophene derivatives against human cancer cell lines. The results indicated a promising inhibitory effect on cell proliferation, suggesting that this compound could be further investigated as a potential anticancer agent .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiophene-based compounds against standard pathogenic strains. The findings revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, hinting at the therapeutic potential of this compound in treating infections .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Thiophene coupling | BF₃·Et₂O, CH₂Cl₂, 0°C | 60–75% |

| Amide formation | EDC, HOBt, DMF, RT | 70–85% |

Basic: How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

-

Spectroscopy:

-

Crystallography:

Example Data:

Advanced: What computational approaches are suitable for predicting electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT):

Key Applications:

Q. Table 2: DFT Performance Comparison

| Functional | Atomization Energy Error (kcal/mol) | Suitability |

|---|---|---|

| B3LYP | 2.4 | High |

| LSDA | 5.8 | Moderate |

Advanced: How do dual thiophene rings influence biological activity, and what assays assess this?

Methodological Answer:

- Mechanistic Insights:

- Thiophene rings engage in π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition) .

- Sulfur atoms facilitate hydrogen bonding to biomolecular targets .

Recommended Assays:

- In Vitro Anticancer Activity: MTT assay (IC₅₀ determination in cancer cell lines) .

- Anti-inflammatory Screening: ELISA-based COX-2 inhibition assay .

- Binding Affinity: Surface Plasmon Resonance (SPR) to quantify interactions with target proteins .

Advanced: How can researchers resolve contradictions in experimental data (e.g., binding affinity discrepancies)?

Methodological Answer:

-

Root-Cause Analysis:

-

Computational Validation:

Case Study: Discrepancies in COX-2 inhibition data resolved by identifying protonation state differences in the sulfonamide group under varying pH .

Advanced: What strategies optimize the compound’s electronic properties for material science applications?

Methodological Answer:

-

Structural Modifications:

- Introduce electron-withdrawing groups (e.g., –CF₃) to lower LUMO levels for n-type semiconductors .

- Conformational locking via intramolecular H-bonding to enhance charge mobility .

-

Characterization Techniques:

- Cyclic Voltammetry (CV) to measure redox potentials .

- UV-Vis/NIR Spectroscopy to assess π-conjugation extent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.